molecular formula C19H17ClF2O4S B14788813 6H-Dibenzo[b,d]pyran-8-ol, 10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-, (6aR,8S,10aS)-rel-

6H-Dibenzo[b,d]pyran-8-ol, 10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-, (6aR,8S,10aS)-rel-

Cat. No.: B14788813
M. Wt: 414.9 g/mol
InChI Key: WTXUIYHQKGABGR-MHTRZOGVSA-N
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Description

(6aR,8S,10aS)-10a-(4-chlorophenylsulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol is a complex organic compound characterized by its unique structural features, including a benzo[c]chromen backbone, chlorophenylsulfonyl group, and difluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aR,8S,10aS)-10a-(4-chlorophenylsulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol typically involves multi-step organic reactions. The process begins with the preparation of the benzo[c]chromen core, followed by the introduction of the chlorophenylsulfonyl group and difluoro substituents. Key steps include:

    Formation of the benzo[c]chromen core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenylsulfonyl group: This step often involves sulfonylation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.

    Addition of difluoro substituents: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(6aR,8S,10aS)-10a-(4-chlorophenylsulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(6aR,8S,10aS)-10a-(4-chlorophenylsulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (6aR,8S,10aS)-10a-(4-chlorophenylsulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes treatment.

    Thioesters: Compounds containing a sulfur atom bonded to a carbonyl group.

Uniqueness

(6aR,8S,10aS)-10a-(4-chlorophenylsulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol stands out due to its unique structural features, including the combination of a benzo[c]chromen core, chlorophenylsulfonyl group, and difluoro substituents. This distinct structure contributes to its specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17ClF2O4S

Molecular Weight

414.9 g/mol

IUPAC Name

(10aS)-10a-(4-chlorophenyl)sulfonyl-1,4-difluoro-6,6a,7,8,9,10-hexahydrobenzo[c]chromen-8-ol

InChI

InChI=1S/C19H17ClF2O4S/c20-12-1-3-14(4-2-12)27(24,25)19-8-7-13(23)9-11(19)10-26-18-16(22)6-5-15(21)17(18)19/h1-6,11,13,23H,7-10H2/t11?,13?,19-/m0/s1

InChI Key

WTXUIYHQKGABGR-MHTRZOGVSA-N

Isomeric SMILES

C1C[C@@]2(C(CC1O)COC3=C(C=CC(=C32)F)F)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CC2(C(CC1O)COC3=C(C=CC(=C32)F)F)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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